3',4'-Dimethyl-2-piperidinomethyl benzophenone
Overview
Description
Molecular Structure Analysis
The molecular structure of 3’,4’-Dimethyl-2-piperidinomethyl benzophenone consists of a benzophenone core with two methyl groups attached at the 3’ and 4’ positions, and a piperidinomethyl group attached at the 2 position . The molecular weight of this compound is 307.4 g/mol.Scientific Research Applications
Receptor Binding Studies
- The compound is investigated for its affinity to the phencyclidine binding site of the NMDA receptor. The studies reveal that certain derivatives of this compound, specifically the primary amines, show significant NMDA receptor affinity, indicating potential for neurological research and applications. Additionally, one of the piperidine derivatives binds with high affinity at σ1-receptors, suggesting its potential as a novel lead compound for σ1-receptor ligands (Aepkers & Wünsch, 2004).
Photocrosslinking in Biological Systems
- Benzophenones, including derivatives such as 3',4'-Dimethyl-2-piperidinomethyl benzophenone, are used as photocrosslinking agents. Their ability to incorporate into proteins in response to specific codons in Escherichia coli, upon irradiation, results in efficient crosslinking of protein subunits. This methodology is significant for understanding protein interactions both in vitro and in vivo, offering insights into molecular biology and biochemistry (Chin et al., 2002).
Environmental Interactions and Degradation
- The environmental behavior of benzophenone derivatives, including their chemical oxidation process, degradation products, and reaction pathways, is extensively studied. Research into the oxidation of benzophenone-3 by potassium permanganate, for example, provides insights into the environmental degradation mechanisms of such compounds, their interaction with different environmental factors, and the assessment of their toxicity post-degradation. This information is crucial for environmental science, particularly in understanding the fate of chemical compounds in water treatment and pollution control (Cao et al., 2021).
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-10-11-18(14-17(16)2)21(23)20-9-5-4-8-19(20)15-22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEVGRQTJLVVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643597 | |
Record name | (3,4-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-33-6 | |
Record name | Methanone, (3,4-dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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